N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide
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Overview
Description
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzohydrazide core with a methoxyphenyl and dinitrophenoxy substituent, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide typically involves the reaction of 4-hydroxybenzaldehyde with anhydrous potassium carbonate and 2,4-dinitrofluorobenzene in anhydrous dichloromethane. The mixture is stirred at room temperature for 2-3 hours. After the reaction is complete, the mixture is concentrated under reduced pressure, and the residue is purified using silica gel chromatography with ethyl acetate and petroleum ether as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction and substituted derivatives from nucleophilic substitution.
Scientific Research Applications
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets. The compound’s dinitrophenoxy group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-{(E)-[4-(2,4-Dinitrophenoxy)-3-ethoxyphenyl]methylene}benzohydrazide: Similar structure with an ethoxy group instead of a methoxy group.
N’-{(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylene}-4-fluorobenzohydrazide: Contains a fluorobenzohydrazide group.
N’-{(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylene}-3-(trifluoromethyl)benzohydrazide: Features a trifluoromethyl group.
Uniqueness
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and dinitrophenoxy groups allows for versatile applications in various fields, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H16N4O7 |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H16N4O7/c1-31-20-11-14(13-22-23-21(26)15-5-3-2-4-6-15)7-9-19(20)32-18-10-8-16(24(27)28)12-17(18)25(29)30/h2-13H,1H3,(H,23,26)/b22-13+ |
InChI Key |
SBRMEYQAURIHJD-LPYMAVHISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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